Physicochemical Divergence: Lipophilicity and Bulk Property Differences Between 4-Chlorophenyl and Unsubstituted Phenyl Analogs
The para-chloro substituent on 3-(4-Chlorophenyl)oxolane-2,5-dione produces a measurable increase in lipophilicity compared to its unsubstituted phenyl analog 3-phenyloxolane-2,5-dione. The target compound exhibits an XLogP3-AA value of 1.9 [1], reflecting enhanced hydrophobic character. While a direct experimentally determined logP value for the unsubstituted analog is not available in the same dataset, the density of the phenyl analog is reported as 1.3±0.1 g/cm³ with a boiling point of 355.0±31.0 °C [2], compared to the target compound's density of 1.4±0.1 g/cm³ and boiling point of 383.0±42.0 °C . These shifts in bulk properties are consistent with the increased molecular weight (210.61 vs 176.17 g/mol) and altered electronic distribution conferred by chlorine substitution.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) and Density |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9; Density = 1.4±0.1 g/cm³; Boiling Point = 383.0±42.0 °C |
| Comparator Or Baseline | 3-Phenyloxolane-2,5-dione: Density = 1.3±0.1 g/cm³; Boiling Point = 355.0±31.0 °C |
| Quantified Difference | XLogP3-AA difference: unavailable due to lack of comparator data; Density difference: +0.1 g/cm³; Boiling Point difference: +28 °C |
| Conditions | Computed values from PubChem 2025.09.15 release; density and boiling point from vendor and database compilations |
Why This Matters
Lipophilicity directly governs compound partitioning in biphasic systems, membrane permeability in cellular assays, and solubility in organic solvents for synthesis; these differences invalidate direct substitution in protocols optimized for one analog without re-optimization.
- [1] PubChem. (2025). Compound Summary for CID 289469: 3-(4-Chlorophenyl)oxolane-2,5-dione. View Source
- [2] ChemSpider. (2025). (3S)-3-phenyloxolane-2,5-dione: Density and Boiling Point Data. View Source
